2,2',3,3',5,6-Hexachlorobiphenyl PCB 134 structure
2,2',3,3',5,6-Hexachlorobiphenyl PCB 134 structure
An In-depth Technical Guide to 2,2',3,3',5,6-Hexachlorobiphenyl (PCB 134)
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that were once widely used in various industrial applications due to their chemical stability, non-flammability, and high boiling point.[1] These properties made them ideal for use as coolants and insulating fluids in electrical transformers and capacitors, as well as in other applications such as carbonless copy paper and heat transfer fluids.[1] However, the very stability that made them commercially valuable also contributes to their persistence in the environment, leading to widespread contamination and significant health concerns.[2][3]
PCBs are classified as persistent organic pollutants (POPs), and their production was banned in the United States in 1979 and internationally under the 2001 Stockholm Convention on Persistent Organic Pollutants.[1] Despite the ban, their legacy of environmental contamination continues to pose risks to ecosystems and human health through bioaccumulation in the food chain.[1][2]
There are 209 distinct PCB compounds, known as congeners, each with a different number and arrangement of chlorine atoms on the biphenyl structure.[4] This guide focuses specifically on the congener 2,2',3,3',5,6-Hexachlorobiphenyl, designated as PCB 134 in the Ballschmiter and Zell numbering system.[4][5] As a senior application scientist, this document provides a comprehensive technical overview of PCB 134, intended for researchers, scientists, and professionals in drug development and environmental science.
Molecular Structure and Physicochemical Properties
The fundamental structure of all PCBs consists of a biphenyl molecule—two benzene rings joined by a single carbon-carbon bond—where hydrogen atoms can be replaced by up to ten chlorine atoms.[1] The position and number of these chlorine atoms define the specific congener and its chemical and toxicological properties.[4] The numbering of the carbon atoms on the biphenyl rings follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, with one ring numbered 1-6 and the other 1'-6'.[6]
For 2,2',3,3',5,6-Hexachlorobiphenyl (PCB 134), chlorine atoms are attached at the 2, 3, 5, and 6 positions on one phenyl ring and at the 2' and 3' positions on the second ring. The presence of chlorine atoms in the ortho positions (2, 2', 6, 6') forces the two phenyl rings to rotate out of a planar configuration, which influences its biological activity.[4]
Caption: 2D structure of 2,2',3,3',5,6-Hexachlorobiphenyl (PCB 134).
The physicochemical properties of PCB 134 are critical to understanding its environmental behavior and toxicological profile. As a hexachlorobiphenyl, it is characterized by very low water solubility and high lipophilicity, properties that increase with the degree of chlorination.[1][4]
Table 1: Physicochemical Properties of PCB 134
| Property | Value | Source |
| IUPAC Name | 1,2,4-trichloro-5-(2,3-dichlorophenyl)benzene | PubChem |
| PCB Number | 134 | [4][7] |
| CAS Number | 52704-70-8 | [4] |
| Molecular Formula | C₁₂H₄Cl₆ | [8][9][10] |
| Molecular Weight | 360.9 g/mol | [8][9][10] |
| Appearance | Colorless solid | [11] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.8 - 7.1 | [12] |
| Water Solubility | Very low (decreases with chlorination) | [1][4] |
| Vapor Pressure | Low | [1] |
Environmental Fate and Transport
The environmental persistence of PCBs is a direct consequence of their chemical stability.[2] They are resistant to acids, bases, oxidation, and hydrolysis.[1] This resistance to degradation means that once released into the environment, they can remain for decades.[3]
The fate of PCB 134 in the environment is governed by its hydrophobicity and low vapor pressure.[1][2] These properties cause it to partition from water into soil, sediments, and the fatty tissues of living organisms.[3][13] This leads to two significant environmental processes:
-
Bioaccumulation: The process by which PCBs build up in an individual organism over time, primarily in adipose tissue.[2]
-
Biomagnification: The increasing concentration of PCBs in organisms at successively higher levels in the food chain.[2] Fish, for example, can absorb PCBs from contaminated water and sediment, and these concentrations are magnified in predators, including humans, that consume them.[13]
Transport of PCBs occurs over long distances primarily through atmospheric deposition, where they are volatilized from contaminated soils and water and then redeposited elsewhere.[14] Water and sediment transport also contribute to their distribution.[2][13] The ultimate sink for most PCBs in the environment is in aquatic and terrestrial sediments.[13]
Caption: Generalized metabolic pathway of PCBs via cytochrome P450.
Analytical Methodologies
The accurate detection and quantification of specific PCB congeners like PCB 134 in environmental and biological samples are essential for risk assessment and regulatory compliance. The standard and most reliable technique for this purpose is gas chromatography (GC) coupled with mass spectrometry (MS). [15]High-resolution capillary GC columns are necessary to separate the complex mixture of PCB congeners that are often present in samples. [16]
Protocol: GC-MS Analysis of PCBs in Soil
This protocol outlines a standard performance-based method for the extraction, cleanup, and analysis of PCBs from a soil matrix, adapted from established EPA methodologies and common laboratory practices. [15][16][17] 1. Sample Preparation and Extraction
-
Objective: To extract PCBs from the solid soil matrix into an organic solvent.
-
Procedure:
-
Weigh approximately 5-10 grams of a homogenized soil sample into a centrifuge tube. [17] 2. Spike the sample with a known amount of a surrogate standard (e.g., ¹³C-labeled PCB congeners) to monitor extraction efficiency and recovery.
-
Add 10 mL of purified water to hydrate the sample, followed by 10 mL of a suitable extraction solvent like acetonitrile. [17] 4. Vortex the mixture vigorously for at least 3 minutes to ensure thorough mixing. [17] 5. Add salts (e.g., NaCl or MgSO₄) to induce phase separation (a technique common in QuEChERS-style extractions). [17] 6. Centrifuge the sample at approximately 5,000 rpm for 5 minutes to separate the organic layer from the solid and aqueous layers. [17] 7. Carefully transfer the supernatant (organic extract) to a clean tube for the cleanup step.
-
2. Extract Cleanup
-
Objective: To remove interfering compounds (e.g., lipids, humic acids) from the extract that could affect the GC-MS analysis.
-
Procedure:
-
Use solid-phase extraction (SPE) or dispersive SPE (dSPE) for cleanup. For dSPE, add a mixture of adsorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) to the extract. [17] 2. Vortex the extract with the adsorbents for 1 minute, then centrifuge for 5 minutes. [17] 3. Alternatively, pass the extract through a multi-layer silica gel or Florisil chromatography column.
-
Collect the cleaned extract and concentrate it under a gentle stream of nitrogen to a final volume of approximately 1 mL. [17] 5. Add an internal standard just before analysis for quantification.
-
3. GC-MS Instrumental Analysis
-
Objective: To separate, identify, and quantify PCB 134.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) and a mass spectrometer (preferably a triple quadrupole for high selectivity or a high-resolution MS for ultimate certainty). [17]* Parameters:
-
Injector: Splitless mode at 270°C. [18] * Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). [18] * Oven Program: An initial temperature of 80-100°C, held for 2 minutes, then ramped at 10-15°C/min to a final temperature of 280-300°C, held for 5-10 minutes. [18][19] * Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity for target congeners. [20] * Quantification: The concentration of PCB 134 is determined by comparing its peak area to that of the internal standard and referencing a calibration curve generated from certified reference standards.
-
Caption: Workflow for the analysis of PCBs in soil by GC-MS.
Conclusion
2,2',3,3',5,6-Hexachlorobiphenyl (PCB 134) is a persistent and bioaccumulative environmental contaminant with significant toxicological properties. Its chemical structure, characterized by a high degree of chlorination and multiple ortho-substituted chlorines, dictates its resistance to degradation and its behavior in environmental and biological systems. Understanding its physicochemical properties is fundamental to predicting its fate, while knowledge of its metabolic pathways provides insight into its mechanisms of toxicity and potential for accumulation. Robust analytical methods, primarily high-resolution GC-MS, are indispensable for the accurate monitoring of PCB 134 in various matrices, which is crucial for effective environmental management and the protection of public health.
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